molecular formula C28H26N2O4 B2836050 ethyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114835-35-6

ethyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate

Cat. No.: B2836050
CAS No.: 1114835-35-6
M. Wt: 454.526
InChI Key: KYMIDLOUVUONBM-UHFFFAOYSA-N
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Description

ethyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, an ethyl ester group, and a substituted phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone.

    Introduction of the Phenylamino Group: The phenylamino group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable amine reacts with a halogenated quinoline derivative.

    Esterification: The ethyl ester group is introduced through an esterification reaction, typically using ethanol and a suitable acid catalyst.

    Final Coupling: The final step involves coupling the quinoline derivative with the ethyl ester and phenylamino groups under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated quinoline derivatives and suitable nucleophiles in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the quinoline compound.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

ethyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows for interactions with various biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.

    Material Science: The compound’s properties make it suitable for use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of ethyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in cancer research, it may inhibit the activity of certain kinases, thereby preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate: Similar in structure but contains a thiophene ring instead of a quinoline core.

    Ethyl 2-phenylquinoline-6-carboxylate: Lacks the phenylamino and oxoethoxy groups, making it less complex.

Uniqueness

ethyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

ethyl 4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c1-4-33-28(32)21-11-13-24-23(15-21)26(16-25(30-24)20-8-6-5-7-9-20)34-17-27(31)29-22-12-10-18(2)19(3)14-22/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMIDLOUVUONBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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